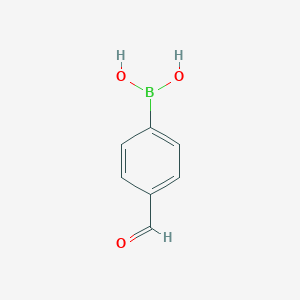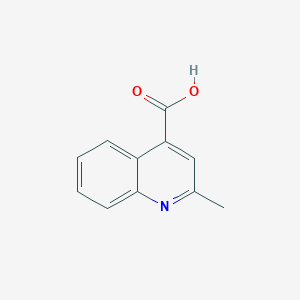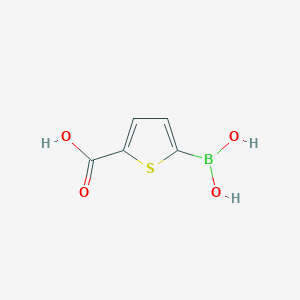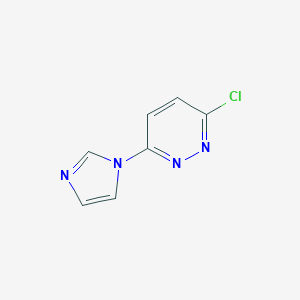
2-(2-methoxy-5-methylphenyl)-3,3-dimethylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxy-5-methylphenyl)-3,3-dimethylindole is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds containing a fused ring structure composed of a benzene ring and a pyrrole ring. This specific compound is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, as well as two methyl groups on the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-5-methylphenyl)-3,3-dimethylindole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The specific conditions and reagents used can vary, but the general process involves heating the reactants in the presence of an acid catalyst to form the indole ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-methoxy-5-methylphenyl)-3,3-dimethylindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-methoxy-5-methylphenyl)-3,3-dimethylindole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-methoxy-5-methylphenyl)-3,3-dimethylindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3H-Indole, 2-phenyl-3,3-dimethyl-: Lacks the methoxy and methyl groups on the phenyl ring.
3H-Indole, 2-(2-methoxyphenyl)-3,3-dimethyl-: Lacks the methyl group on the phenyl ring.
3H-Indole, 2-(2-methylphenyl)-3,3-dimethyl-: Lacks the methoxy group on the phenyl ring.
Uniqueness
The presence of both methoxy and methyl groups on the phenyl ring, along with two methyl groups on the indole ring, makes 2-(2-methoxy-5-methylphenyl)-3,3-dimethylindole unique. These substituents can influence the compound’s chemical reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.
Propiedades
Número CAS |
114479-12-8 |
|---|---|
Fórmula molecular |
C18H19NO |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
2-(2-methoxy-5-methylphenyl)-3,3-dimethylindole |
InChI |
InChI=1S/C18H19NO/c1-12-9-10-16(20-4)13(11-12)17-18(2,3)14-7-5-6-8-15(14)19-17/h5-11H,1-4H3 |
Clave InChI |
RWCDZKHBJGXNQH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C2(C)C |
SMILES canónico |
CC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)






![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)

